molecular formula C9H17NO B6252050 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol CAS No. 78449-77-1

2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol

Cat. No.: B6252050
CAS No.: 78449-77-1
M. Wt: 155.2
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Description

Contextualization within Pyrrolizidine (B1209537) Chemistry and Organic Synthesis Research

The compound 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol belongs to the vast family of pyrrolizidine alkaloids (PAs), a group of naturally occurring and synthetic compounds characterized by a core pyrrolizidine structure. wikipedia.org This bicyclic scaffold, consisting of two fused five-membered rings sharing a nitrogen atom, is the basis for over 600 known compounds. mdpi.comresearchgate.net PAs are predominantly found as secondary metabolites in thousands of plant species across families such as Boraginaceae, Asteraceae, and Fabaceae. researchgate.netkib.ac.cnnih.gov

In the realm of organic chemistry, pyrrolizidine alkaloids are significant for several reasons:

Structural Diversity: They exist as esters formed between amino alcohols (necine bases) and one or more necic acids, leading to a wide array of structures including monoesters, open-chain diesters, and macrocyclic diesters. nih.govmdpi.com

Biological Activity: Many PAs exhibit a range of biological properties, which has attracted considerable interest from pharmacologists and medicinal chemists. nih.govnih.gov

Synthetic Challenge: The stereochemically rich and often complex structures of PAs make them attractive targets for total synthesis, driving the development of new synthetic methodologies. acs.orgrsc.orgcore.ac.uk

The specific molecule, this compound, represents a simplified, non-naturally occurring analogue. It features the saturated pyrrolizidine core (a necine base) with a hydroxyethyl (B10761427) group at the C-7a position. Its structure suggests it could serve as a valuable building block or intermediate in the synthesis of more complex, novel pyrrolizidine derivatives designed for specific applications. myskinrecipes.com

Historical Perspective on the Study of Analogous Pyrrolizidine Compounds

The study of pyrrolizidine alkaloids dates back to the 19th century with their initial discovery in plants. wikipedia.org However, their chemical and biological significance was not fully appreciated until the early to mid-20th century, when widespread cases of livestock poisoning were linked to the consumption of PA-containing plants. wikipedia.org This spurred intensive research into their isolation, structure elucidation, and toxicology.

Key historical developments in the field include:

Early Structural Work: Pioneering work by chemists such as G.P. Men'shikov in the 1930s led to the structural determination of foundational PAs like heliotrine (B1673042) and lasiocarpine. inchem.org

Focus on Metabolism and Toxicity: Subsequent research focused on understanding the metabolic activation of PAs in the liver, which is responsible for their biological effects. researchgate.net

Advancements in Synthesis: The latter half of the 20th century and the present day have seen immense research efforts dedicated to the chemical synthesis of PAs and their analogues. acs.orgiastate.edu These efforts have transitioned from relying on chiral pool materials to developing more convergent and stereoselective strategies. rsc.org

The study of simpler, saturated pyrrolizidines like Trachelanthamidine (B129624) and Isoretronecanol (B1229980) has been instrumental in developing synthetic routes that can be adapted for more complex targets. iastate.edu The historical trajectory shows a clear progression from isolation and observation to a deep, mechanistic understanding and synthetic mastery of this class of compounds.

Identification of Knowledge Gaps and Research Imperatives Pertaining to this compound

Despite the extensive body of research on pyrrolizidine alkaloids, a significant knowledge gap exists specifically for this compound. A review of prominent chemical databases and scientific literature reveals a scarcity of published data for this particular compound. While its CAS Registry Number is 78449-77-1, detailed experimental information is largely absent. shachemlin.com

The primary knowledge gaps are:

Validated Synthetic Routes: There are no established, peer-reviewed methods detailing the synthesis and purification of this compound.

Spectroscopic and Physicochemical Data: Comprehensive analytical data, such as NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, are not publicly available. Key physicochemical properties like melting point, boiling point, and solubility have not been documented.

Chemical Reactivity: Its behavior in chemical reactions and its potential as a synthetic intermediate have not been explored.

Biological Profile: No studies have been conducted to assess its biological activity. While its amine analogue, 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine, is known and used as a synthetic intermediate, the properties of the alcohol variant remain uninvestigated. myskinrecipes.comnih.gov

This stark lack of information presents a clear research imperative. Characterizing this fundamental molecule is a necessary first step before its potential utility in medicinal chemistry or materials science can be evaluated.

Defined Research Objectives and Scope for a Comprehensive Academic Investigation of this compound

Addressing the identified knowledge gaps requires a structured academic investigation focused on the foundational chemistry of this compound. The defined objectives and scope would be to establish a baseline of knowledge for this compound.

The proposed research objectives are outlined in the table below:

Objective IDResearch ObjectiveProposed Methodologies
RO-1 To design and execute an efficient, stereoselective, and scalable synthetic route to obtain the target compound in high purity.Retrosynthetic analysis followed by multi-step synthesis, potentially utilizing proline or other chiral precursors. Optimization of reaction conditions (solvents, reagents, temperature) and purification by column chromatography and/or distillation.
RO-2 To perform complete structural elucidation and physicochemical characterization of the synthesized compound.Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and elemental analysis. Measurement of melting point and boiling point.
RO-3 To investigate the fundamental chemical reactivity of the terminal alcohol group.Subjecting the compound to standard organic reactions such as oxidation (to the corresponding aldehyde/acid), esterification, and etherification to assess its utility as a synthetic building block.
RO-4 To conduct a preliminary, targeted screening of its potential biological activities through in vitro assays.Based on the activities of analogous simple pyrrolizidines, initial screening could involve assays for enzyme inhibition (e.g., glycosidase, acetylcholinesterase) or antimicrobial properties. wikipedia.orgnih.gov

The scope of this investigation would be strictly confined to fundamental organic chemistry and initial biological screening. The research will not extend to in vivo studies, formulation, or the determination of safety profiles, in adherence with a focus on foundational scientific inquiry.

Properties

CAS No.

78449-77-1

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol

Retrosynthetic Strategies for the Pyrrolizidine (B1209537) Core of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol

Retrosynthetic analysis of this compound reveals several key disconnections for the construction of the core pyrrolizidine nucleus. The primary disconnection severs the C-7a-C-8 bond, leading back to a substituted proline derivative. This strategy is advantageous as proline provides a readily available chiral pool starting material. A further disconnection of the C-5-N bond simplifies the structure to a linear amino diene or a related precursor, which can be cyclized.

Another common retrosynthetic approach involves a [3+2] cycloaddition reaction. In this strategy, the five-membered ring containing the nitrogen is disconnected, leading to an azomethine ylide and a suitable dipolarophile. This method is powerful for stereoselectively forming the pyrrolidine (B122466) ring.

A third strategy focuses on the formation of the second five-membered ring through an intramolecular cyclization. This can involve an N-acyliminium ion cyclization, a ring-closing metathesis (RCM) of a diene precursor, or an intramolecular Michael addition. For instance, a diene precursor for RCM can be strategically designed to form the bicyclic pyrrolizidine skeleton. semanticscholar.org

These retrosynthetic approaches are summarized in the following table:

Disconnection StrategyKey PrecursorsRelevant Synthetic Transformation
Proline-basedSubstituted Proline DerivativesIntramolecular cyclization, N-alkylation
[3+2] CycloadditionAzomethine Ylides, Dipolarophiles1,3-Dipolar Cycloaddition
Intramolecular CyclizationLinear Amino Dienes/AldehydesRing-Closing Metathesis, N-Acyliminium Ion Cyclization, Michael Addition

Total Synthesis Approaches to this compound

The total synthesis of this compound can be approached through various strategies that prioritize stereocontrol in the formation of both the pyrrolizidine nucleus and the ethan-1-ol side chain.

Stereoselective and Enantioselective Syntheses of the Pyrrolizidine Nucleus

The stereoselective construction of the pyrrolizidine core is paramount. One effective method involves the use of chiral starting materials, such as L-proline or L-pyroglutamic acid. researchgate.net These natural amino acids provide a robust platform for building the bicyclic system with a defined stereochemistry at the bridgehead carbon. For example, a formal synthesis of (±)-trachelanthamidine, a related pyrrolizidine alkaloid, has been achieved through an intermolecular stepwise [3+2] annulation followed by a ring-closing metathesis. semanticscholar.org

Another powerful approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This method allows for the direct and highly stereoselective formation of the pyrrolidine ring, which can then be further elaborated to the pyrrolizidine skeleton. The use of chiral catalysts can render this process enantioselective.

Furthermore, substrate-controlled diastereoselective reactions are commonly employed. For instance, the reduction of a pyroglutamate (B8496135) derivative can proceed with high stereoselectivity, setting the stereocenters that will become part of the final pyrrolizidine core. semanticscholar.org Hydrogenation of substituted pyrrole (B145914) systems over heterogeneous catalysts like rhodium on alumina (B75360) has also been shown to produce functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Asymmetric Induction in the Formation of the Ethan-1-ol Moiety in this compound

The introduction of the 2-hydroxyethyl group at the C-7a position with the correct stereochemistry is a critical step. One strategy involves the stereoselective alkylation of a suitable enolate precursor. For example, an N-protected pyrrolizidinone can be deprotonated to form a chiral enolate, which can then react with a two-carbon electrophile. The stereochemical outcome of this reaction is often directed by the existing stereocenters in the pyrrolizidine core.

Alternatively, a functional group at the C-7a position can be elaborated. For instance, a C-7a carboxylate can be reduced to the corresponding alcohol and then subjected to a chain extension sequence, such as a Wittig reaction followed by hydroboration-oxidation. A more direct approach involves the addition of a two-carbon nucleophile, such as an ethyl Grignard reagent or an organolithium reagent, to a C-7a ketone. The stereoselectivity of such an addition can be controlled by using chiral auxiliaries or by the inherent diastereoselectivity of the bicyclic system. For instance, the synthesis of C(7a)-hydroxylated bacterial pyrrolizidines provides a precedent for functionalization at this position. beilstein-journals.orgnih.gov

The following table summarizes potential methods for the asymmetric introduction of the ethan-1-ol moiety:

MethodKey IntermediateReagents
Stereoselective AlkylationN-protected pyrrolizidinoneStrong base (e.g., LDA), two-carbon electrophile (e.g., ethylene (B1197577) oxide)
Functional Group ElaborationPyrrolizidine-7a-carboxylateReducing agents (e.g., LiAlH4), Wittig reagents, hydroboration reagents
Nucleophilic AdditionPyrrolizidine-7a-ketoneEthyl Grignard reagent, organolithium reagents

Exploration of Novel Reaction Methodologies for this compound

Recent advances in catalysis offer new avenues for the efficient and stereoselective synthesis of complex molecules like this compound.

Organocatalytic and Biocatalytic Pathways

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of nitrogen-containing heterocycles. Chiral secondary amines, such as proline and its derivatives, can catalyze cascade reactions to construct functionalized pyrrolizidines with high enantioselectivity. For instance, the cascade conjugate addition-aldol reaction of α,β-unsaturated aldehydes with pyrroles can afford highly functionalized chiral pyrrolizines. researchgate.net

Biocatalysis offers an environmentally benign and highly selective alternative for key synthetic transformations. Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. Alcohol dehydrogenases can be employed for the stereoselective reduction of ketone precursors to chiral alcohols, which could be a key step in establishing the stereochemistry of the ethan-1-ol side chain.

Transition-Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis provides a versatile toolkit for the synthesis of the pyrrolizidine core and the introduction of the side chain. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to form key carbon-carbon bonds in the construction of the pyrrolizidine skeleton. thermofisher.com Ring-closing metathesis, typically catalyzed by ruthenium-based catalysts, is a powerful method for the formation of the five-membered rings of the pyrrolizidine nucleus from acyclic diene precursors. semanticscholar.org

Furthermore, transition-metal-catalyzed C-H activation and functionalization could offer a direct route for the introduction of the ethan-1-ol side chain at the C-7a position, although this remains a challenging transformation. Nickel-catalyzed hydroalkylation of pyrrolines represents an emerging strategy for the functionalization of the pyrrolizidine core. dntb.gov.ua

Flow Chemistry and Continuous Synthesis Protocols

The application of flow chemistry and continuous synthesis protocols to the production of this compound represents a significant advancement over traditional batch manufacturing methods. Continuous flow processes offer numerous advantages, including enhanced heat and mass transfer, improved reaction control, increased safety, and greater scalability. These benefits are particularly relevant for the synthesis of complex molecules such as pyrrolizidine alkaloids.

In a hypothetical continuous flow synthesis of this compound, the individual reaction steps could be telescoped, minimizing the need for isolation and purification of intermediates. For instance, the formation of the pyrrolizidine core, a key step in the synthesis, could be performed in a heated microreactor. The precise control over temperature and residence time afforded by a flow setup can lead to higher yields and selectivities compared to batch conditions. Subsequent functionalization, such as the introduction of the ethanol (B145695) side chain, could be achieved in a downstream reactor module, potentially involving a catalytic C-C bond-forming reaction. The use of immobilized catalysts in packed-bed reactors is a common strategy in flow chemistry, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

A critical aspect of continuous synthesis is the ability to integrate in-line purification and analysis. For the synthesis of this compound, techniques such as liquid-liquid extraction or continuous chromatography could be employed to remove impurities after each reaction step. Real-time monitoring using spectroscopic methods (e.g., IR, NMR) can ensure process stability and product quality.

The advantages of flow chemistry have been demonstrated in the synthesis of various alkaloids. For example, a comparison of the synthesis of tetrahydroprotoberberine alkaloids in both batch and flow processes highlights the potential improvements. researchgate.net

ParameterBatch ProcessFlow Process
Reaction TimeSeveral hours to daysMinutes to a few hours
Temperature ControlDifficult to maintain uniformlyPrecise and uniform
ScalabilityChallenging, often requires re-optimizationSimpler, by extending operation time or using parallel reactors
SafetyHigher risk with hazardous reagents and exothermsImproved due to small reactor volumes and better heat dissipation
Overall YieldModerateOften higher due to better control and reduced side reactions

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses.

Prevention of Waste: The most fundamental principle is to prevent waste generation. This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Atom Economy: Traditional multi-step syntheses of complex molecules like pyrrolizidine alkaloids often suffer from low atom economy due to the use of protecting groups and stoichiometric reagents. jocpr.comrsc.org Modern catalytic methods, such as cross-coupling reactions for the introduction of the side chain, can significantly improve atom economy.

Less Hazardous Chemical Syntheses: This principle focuses on using and generating substances with minimal toxicity. This includes the choice of solvents, reagents, and catalysts. For instance, replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key consideration.

Designing Safer Chemicals: While the target molecule is defined, the synthetic intermediates can be designed to be less hazardous.

Safer Solvents and Auxiliaries: The use of auxiliary substances should be minimized. In the context of synthesizing this compound, exploring solvent-free reaction conditions or using recyclable ionic liquids could be a viable green strategy.

Design for Energy Efficiency: Energy-intensive steps such as high-temperature reactions or cryogenic cooling should be avoided. Microwave-assisted synthesis and reactions at ambient temperature and pressure contribute to energy efficiency.

Use of Renewable Feedstocks: A significant advancement in the green synthesis of pyrrolizidine alkaloids is the use of renewable starting materials. The biosynthesis of the necine base of pyrrolizidine alkaloids in plants starts from the amino acid arginine, which is a renewable feedstock. nih.gov Mimicking this biosynthetic pathway through biocatalysis can be a powerful green chemistry approach.

Reduce Derivatives: The use of protecting groups should be minimized as they add extra steps (protection and deprotection) and generate waste. jk-sci.com Chemo- and regioselective reactions can help in avoiding the need for protecting groups.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of transition metal catalysts for key bond formations and biocatalysts (enzymes) for stereoselective transformations are prime examples of this principle in action.

Real-time Analysis for Pollution Prevention: This principle is closely linked to flow chemistry, where in-line analytical techniques can monitor the reaction in real-time, allowing for immediate adjustments to prevent the formation of byproducts and waste.

Inherently Safer Chemistry for Accident Prevention: Choosing less hazardous chemicals and reaction conditions can minimize the risk of accidents.

A compelling example of green chemistry in the synthesis of related alkaloids is the use of biocatalysis. A comparison between a biocatalytic and a traditional chemical approach for a key synthetic step highlights the advantages of the former.

ParameterTraditional Chemical Approach (e.g., Chiral Resolution)Biocatalytic Approach (e.g., Enzymatic Desymmetrization)
ReagentStoichiometric chiral resolving agentCatalytic amount of enzyme
SolventOften organic solventsTypically aqueous media
TemperatureCan be high or very lowUsually ambient temperature
PressureCan be elevatedAtmospheric pressure
StereoselectivityOften requires multiple steps for separationHigh enantiomeric excess in a single step
WasteSignificant, including resolving agent and byproductsMinimal, enzyme is biodegradable

Chemical Reactivity and Mechanistic Pathways of 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol

Investigation of Electrophilic and Nucleophilic Behavior of the Pyrrolizidine (B1209537) System in 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol

The pyrrolizidine system in this compound exhibits both nucleophilic and, upon activation, electrophilic characteristics.

Nucleophilic Character: The primary sites of nucleophilicity in the parent molecule are the tertiary nitrogen atom of the bicyclic system and the oxygen atom of the hydroxyl group.

Nitrogen Atom: The nitrogen at the bridgehead of the pyrrolizidine ring possesses a lone pair of electrons, rendering it a Lewis base and a nucleophile. masterorganicchemistry.com This allows it to react with electrophiles. A common reaction is N-oxidation, which is also a key step in the biosynthesis and metabolism of PAs in plants. nih.gov

Oxygen Atom: The hydroxyl group on the ethan-1-ol side chain can also act as a nucleophile, participating in reactions such as esterification and etherification. This is particularly significant in the biosynthesis of many naturally occurring PAs, where this hydroxyl group is esterified with various necic acids. mdpi.com

Electrophilic Behavior: The saturated pyrrolizidine core of this compound is not inherently electrophilic. However, it is a precursor to highly reactive electrophilic species. The toxicity of many unsaturated PAs is attributed to their metabolic conversion into electrophilic pyrrole (B145914) derivatives. nih.govmdpi.com These metabolites are potent alkylating agents capable of reacting with biological nucleophiles such as the functional groups on DNA and proteins. nih.govnih.gov While trachelanthamidine (B129624) itself lacks the 1,2-double bond necessary for this typical metabolic activation, its structural framework is fundamental to understanding the reactivity of its unsaturated counterparts. mdpi.com The formation of these electrophilic metabolites is a critical step leading to the covalent binding with cellular macromolecules. nih.gov

Table 1: Nucleophilic and Electrophilic Potential of this compound

Structural FeatureChemical CharacterTypical ReactionsSignificance
Tertiary Amine (Nitrogen)Nucleophilic / BasicN-oxidation, Alkylation, ProtonationMetabolic activation, Salt formation
Hydroxyl Group (Oxygen)NucleophilicEsterification, EtherificationFormation of natural PA esters, Derivatization
Metabolically Activated Pyrrole (Hypothetical from unsaturated analogue)ElectrophilicNucleophilic substitution with biological macromolecules (DNA, proteins)Mechanism of toxicity for unsaturated PAs

Stereochemical Outcomes and Diastereoselective Control in Reactions Involving this compound

The synthesis of this compound (trachelanthamidine) and its diastereomer, isoretronecanol (B1229980), presents significant stereochemical challenges. The molecule has multiple chiral centers, and controlling the relative stereochemistry is a key aspect of its synthesis.

Several synthetic strategies have been developed to achieve diastereoselective control. One prominent method involves the 1,3-dipolar cycloaddition of N-formylproline derivatives with suitable dipolarophiles, followed by reduction steps. rsc.org The stereochemical outcome of the cycloaddition and subsequent reduction steps determines which diastereomer is formed. For instance, the biosynthetic pathways leading to trachelanthamidine and isoretronecanol are thought to diverge during the cyclization of an immonium ion, leading to different stereoisomers. rsc.org

Another approach utilizes an intramolecular carbenoid displacement (ICD) reaction as a key step for carbon-carbon bond formation at the α-position to the nitrogen, which has been successfully applied to the synthesis of (±)-trachelanthamidine and (±)-isoretronecanol. rsc.org In the synthesis of related polyhydroxylated pyrrolizidine alkaloids like alexine, diastereoselective reductions, such as the Luche reduction of an enone intermediate, are employed to control the configuration of newly formed stereocenters. nih.govresearchgate.net These methods highlight the importance of reagent and substrate control in directing the stereochemical outcome.

The efficiency of incorporation into more complex alkaloids also demonstrates stereochemical preference. Studies have shown that trachelanthamidine is a much more efficient precursor for retrorsine (B1680556) and echinatine, while isoretronecanol is more efficiently incorporated into rosmarinine. rsc.org This biological selectivity underscores the significance of the specific stereochemistry of these precursor molecules. rsc.orgnih.gov

Table 2: Stereoselective Synthetic Approaches to Pyrrolizidine Alkaloids

Key ReactionDescriptionStereochemical ControlTarget Alkaloids
1,3-Dipolar CycloadditionCycloaddition of an N-formylproline derivative with an ethyl propiolate. rsc.orgThe facial selectivity of the cycloaddition and subsequent reduction steps control the final diastereomer.(±)-Trachelanthamidine, (±)-Isoretronecanol
Intramolecular Carbenoid Displacement (ICD)C-C bond formation at the α-position to the nitrogen atom. rsc.orgThe stereochemistry is established during the cyclization process.(±)-Trachelanthamidine, (±)-Isoretronecanol, (±)-Supinidine
Diastereoselective ReductionReduction of a ketone or enone precursor using specific reagents (e.g., NaBH₄/CeCl₃). nih.govresearchgate.netReagent-controlled approach to favor the formation of one diastereomeric alcohol over another.(+)-Alexine and its stereoisomers

Functional Group Transformations and Derivatizations of the Ethan-1-ol Side Chain of this compound

The primary alcohol of the ethan-1-ol side chain is a versatile functional group for transformations and derivatizations. These modifications are central to both laboratory synthesis and the natural diversity of pyrrolizidine alkaloids.

Esterification: This is the most significant transformation in nature. The hydroxyl group is esterified with a wide variety of monocarboxylic and dicarboxylic "necic acids" to form the vast array of naturally occurring PA esters. nih.govmdpi.com These esters can be simple monoesters, open-chain diesters, or macrocyclic diesters. mdpi.com

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This provides a route to other functionalized pyrrolizidine derivatives.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles. This allows for the introduction of other functional groups, such as halides or azides, which can be further manipulated.

Derivatization to Amines: The structural analogue, 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine, demonstrates that the side chain can be modified to incorporate different functionalities like amines. myskinrecipes.comnih.gov Such derivatives are valuable as intermediates in pharmaceutical research for synthesizing bioactive compounds. myskinrecipes.com

These transformations allow for the synthesis of a wide range of analogues for structure-activity relationship studies and the development of new chemical entities.

Reaction Kinetics and Thermodynamic Analysis of Degradation and Formation Pathways of this compound

Direct kinetic and thermodynamic data for the formation and degradation of this compound are not extensively reported. However, kinetic studies on related pyrrolizidine alkaloid systems provide significant insights into their reactivity and stability.

The kinetics of the reactions of toxic PA metabolites (pyrrolic esters) are of particular interest. These electrophilic pyrroles react rapidly with nucleophiles. For example, the alkylation of 4-(p-nitrobenzyl)pyridine by various pyrrolizidine alkaloid pyrroles follows a biexponential first-order rate law under pseudo-first-order conditions, indicating a complex reaction mechanism that may involve oligomerization of the pyrrole nucleus. acs.org

Studies on the degradation of PAs in environmental contexts, such as water treatment, have also been conducted. The degradation of heliotrine (B1673042) and its N-oxide by a UV/persulfate process was shown to be highly efficient. doi.org The reaction is dominated by the sulfate (B86663) radical (SO₄•⁻), with second-order rate constants determined for its reaction with heliotrine (2.3 × 10⁹ M⁻¹ s⁻¹) and its N-oxide (1.0 × 10⁹ M⁻¹ s⁻¹). doi.org Such studies are crucial for assessing the environmental fate and persistence of these compounds.

The kinetics of PA metabolism are a key determinant of their toxicity. wur.nlwur.nl Differences in the rates of metabolic activation (formation of electrophilic pyrroles) and detoxification can significantly alter the toxic potential of various PAs. wur.nl Physiologically-based kinetic (PBK) modeling is a tool used to understand and predict these differences in vivo. wur.nl

Table 3: Kinetic Data for Reactions of Related Pyrrolizidine Alkaloids

Compound/SystemReactionKinetic ParameterValueReference
HeliotrineDegradation by SO₄•⁻ radical (UV/PDS)Second-order rate constant (k)2.3 × 10⁹ M⁻¹ s⁻¹ doi.org
Heliotrine N-oxideDegradation by SO₄•⁻ radical (UV/PDS)Second-order rate constant (k)1.0 × 10⁹ M⁻¹ s⁻¹ doi.org
Pyrrolizidine Alkaloid PyrrolesAlkylation of 4-(p-nitrobenzyl)pyridineRate LawBiexponential first-order acs.org

Computational and Experimental Mechanistic Studies of Rearrangements and Cycloadditions Involving this compound

Both experimental and computational methods have been employed to elucidate the mechanisms of reactions central to the synthesis and reactivity of the pyrrolizidine skeleton.

Cycloaddition Reactions: The synthesis of the pyrrolizidine core often relies on cycloaddition reactions. The 1,3-dipolar cycloaddition is a powerful tool for constructing the bicyclic system. rsc.org The mechanism of these reactions can be understood through the lens of Frontier Molecular Orbital (FMO) theory and the Woodward-Hoffmann rules, which predict the feasibility and stereochemical outcome of pericyclic reactions under thermal or photochemical conditions. youtube.com

Rearrangements: Mechanistic investigations of rearrangements in complex natural product synthesis, including those related to PAs, have been aided by computational studies. nih.gov For example, density functional theory (DFT) calculations have been used to support proposed mechanisms for intriguing ring contractions and rearrangements in the synthesis of complex alkaloids. nih.gov

Computational Studies on PA-DNA Adducts: Computational chemistry has been instrumental in understanding the mechanistic basis of PA toxicity. DFT studies have been used to investigate the structures and base-pairing properties of DNA adducts formed from the reaction of electrophilic PA metabolites with DNA purine (B94841) bases. cdnsciencepub.com These studies provide atomic-level detail on how the bulky PA moiety distorts the DNA structure, which is the first step toward understanding the mutagenic potential of these lesions. By scanning key dihedral angles, researchers can determine the preferred conformations of the adducts and how they might interfere with DNA replication and repair processes. cdnsciencepub.com

These mechanistic studies, combining experimental evidence with computational modeling, are essential for designing efficient synthetic routes and for understanding the molecular mechanisms underlying the biological activities of pyrrolizidine alkaloids.

Computational Chemistry and Theoretical Modeling of 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Orbitals, and Energetics of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the electronic properties of a molecule. For this compound, these calculations would provide insights into its electronic structure, including the distribution of electron density and the energies and shapes of its molecular orbitals (e.g., HOMO and LUMO). Such studies are crucial for predicting the molecule's reactivity, stability, and spectroscopic properties. However, specific DFT or ab initio studies focused on this compound are not currently documented in publicly accessible research.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The pyrrolizidine (B1209537) skeleton of this compound can exist in various conformations due to the flexibility of the fused five-membered rings. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This is typically achieved by systematically varying the dihedral angles of the molecule and calculating the corresponding energy. This information is vital for understanding how the molecule's three-dimensional shape influences its biological activity. At present, a detailed conformational analysis for this specific molecule has not been published.

Molecular Dynamics Simulations for Solvation Effects and Ligand-Protein Interactions of this compound

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with solvent molecules and potential protein targets. MD simulations would provide a dynamic picture of how the molecule behaves in a biological environment, including how it is solvated and how it might bind to a receptor. These simulations are instrumental in drug design and understanding biological mechanisms, but no such studies have been reported for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov To perform a QSAR study on derivatives of this compound, a dataset of structurally related molecules with known biological activities would be required. nih.gov Molecular descriptors (physicochemical properties) would then be calculated for each molecule and used to build a mathematical model that can predict the activity of new, untested derivatives. researchgate.net This approach is valuable for optimizing lead compounds in drug discovery. researchgate.net However, a QSAR model for derivatives of this specific pyrrolizidine alkaloid is not available in the literature.

Transition State Theory and Reaction Pathway Analysis for Syntheses and Transformations of this compound

Computational methods based on transition state theory can be used to elucidate the mechanisms of chemical reactions. For this compound, this would involve calculating the energies of reactants, products, and transition states for its synthesis and potential metabolic transformations. This analysis provides insights into reaction kinetics and helps in optimizing synthetic routes. researchgate.net Currently, there are no published computational studies on the reaction pathways involving this molecule.

Topological Analysis of Electron Density (AIM) in this compound

The Quantum Theory of Atoms in Molecules (QTAIM), also known as topological analysis of electron density, provides a rigorous definition of chemical bonds and atomic interactions within a molecule. gla.ac.uknih.gov This method analyzes the topology of the electron density to identify critical points that correspond to atoms, bonds, rings, and cages. researchgate.netresearchgate.net For this compound, an AIM analysis would characterize the nature of its covalent bonds and any non-covalent interactions, offering a deeper understanding of its chemical structure. Such an analysis for this compound has not been reported.

Biological Activities and Mechanistic Insights of 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol Through in Vitro and Animal Studies

Identification of Molecular Targets and Binding Affinities of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol in Cellular Systems

Currently, there are no published studies that identify the specific molecular targets of this compound within cellular systems. Research detailing the binding affinities of this compound to any putative targets, such as receptors, enzymes, or nucleic acids, is also absent from the scientific literature.

Elucidation of Cellular Signaling Pathways Modulated by this compound

There is no available data to elucidate the cellular signaling pathways that may be modulated by this compound. Investigations into its effects on key signaling cascades, such as MAPK, PI3K/AKT, or NF-κB pathways, have not been reported.

Enzyme Kinetic Studies for Inhibition or Activation by this compound

No enzyme kinetic studies for this compound are present in the current body of scientific literature. Therefore, information regarding its potential inhibitory or activatory effects on specific enzymes, including parameters like IC50 or Ki values, is not available.

In Vitro Biological Assays in Microbial, Fungal, and Mammalian Cell Lines Exposed to this compound

Comprehensive in vitro biological assay data for this compound is not documented. There are no reports on its activity in microbial, fungal, or various mammalian cell lines that would typically characterize its potential antimicrobial, antifungal, or cytotoxic effects. Due to the absence of such data, a data table summarizing these activities cannot be generated.

In Vivo Pharmacodynamic Evaluation and Efficacy Studies of this compound in Animal Models (excluding toxicology and safety)

Pharmacodynamic evaluations and efficacy studies of this compound in animal models have not been published. Research that would establish a dose-response relationship or demonstrate its potential therapeutic effects in preclinical models of disease is not available.

Structure-Activity Relationship (SAR) Studies on this compound Analogues for Biological Activity

While the concept of structure-activity relationship (SAR) is crucial in medicinal chemistry, specific SAR studies centered on analogues of this compound to delineate the chemical features essential for biological activity are not described in the available literature. Such studies would typically involve the synthesis and biological testing of a series of related compounds to identify key structural motifs, but this information has not been reported for this specific compound and its close analogues.

Biosynthesis of 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol if Applicable to Natural Orig

Identification of Precursor Molecules and Intermediates in the Biosynthetic Pathway

The biosynthesis of the pyrrolizidine (B1209537) core of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is understood to begin with precursor molecules derived from primary metabolism. The foundational precursors for the necine base are the polyamines putrescine and spermidine (B129725), which are themselves derived from the amino acid arginine. nih.govwikipedia.org

Through a series of enzymatic reactions, these initial precursors are converted into the first pathway-specific intermediate, homospermidine. pnas.org This step is considered the committed step in pyrrolizidine alkaloid biosynthesis. nih.gov Subsequent intermediates in the formation of the saturated pyrrolizidine core, such as that in the target molecule, include 4,4'-iminodibutanal, which undergoes cyclization to form pyrrolizidine-1-carbaldehyde. This aldehyde is then reduced to 1-hydroxymethylpyrrolizidine. nih.govwikipedia.org The formation of the 2-hydroxyethyl group at the 7a-position would likely involve further enzymatic modifications of a pyrrolizidine intermediate, although the specific enzymes and intermediates in this side-chain formation are not detailed in the general PA biosynthesis pathway.

Precursor/Intermediate Role in Biosynthesis
ArgininePrimary precursor for polyamines
OrnithineIntermediate in the formation of putrescine
PutrescineDirect precursor for homospermidine
SpermidineCo-substrate for homospermidine synthesis
HomospermidineFirst committed intermediate in PA biosynthesis
4,4'-IminodibutanalIntermediate leading to cyclization
Pyrrolizidine-1-carbaldehydeCyclized intermediate
1-HydroxymethylpyrrolizidineReduced pyrrolizidine core

Enzymatic Characterization and Mechanistic Studies of Key Biotransformations Leading to the Pyrrolizidine Core

The key biotransformations leading to the formation of the pyrrolizidine core are catalyzed by a series of specific enzymes. The most well-characterized of these is homospermidine synthase (HSS), which catalyzes the formation of homospermidine from putrescine and spermidine. nih.govpnas.org This reaction is NAD+-dependent and involves the transfer of an aminobutyl group from spermidine to putrescine. pnas.org

Following the formation of homospermidine, a copper-dependent diamine oxidase is believed to catalyze the oxidation of homospermidine to 4,4'-iminodibutanal. nih.govwikipedia.org This intermediate then spontaneously cyclizes to form the pyrrolizidine ring structure. The resulting pyrrolizidine-1-carbaldehyde is subsequently reduced to 1-hydroxymethylpyrrolizidine, likely by an alcohol dehydrogenase. nih.gov The stereochemistry of these enzymatic processes is crucial in determining the final structure of the necine base. nih.gov While the enzymes responsible for the desaturation and hydroxylation of the necine base in many PAs have not been fully characterized, the formation of a saturated core as in this compound would likely involve a reductase enzyme acting on an unsaturated intermediate or a pathway that does not involve desaturation.

Enzyme Reaction Catalyzed Cofactor(s)
Homospermidine Synthase (HSS)Formation of homospermidine from putrescine and spermidineNAD+
Copper-dependent diamine oxidaseOxidation of homospermidine to 4,4'-iminodibutanalCopper
Alcohol dehydrogenase (putative)Reduction of pyrrolizidine-1-carbaldehyde to 1-hydroxymethylpyrrolizidineNAD(P)H

Genetic and Molecular Basis of Biosynthetic Gene Clusters for this compound

The genetic basis for the biosynthesis of pyrrolizidine alkaloids is beginning to be understood. The gene encoding homospermidine synthase (HSS), the key enzyme in the pathway, has been cloned and characterized from several PA-producing plant species. pnas.org Studies have shown that the HSS gene evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene, which is involved in primary metabolism. pnas.orgsemanticscholar.org This evolutionary event, involving gene duplication and neofunctionalization, is thought to have occurred independently multiple times in different plant lineages, explaining the scattered distribution of PAs across the plant kingdom. semanticscholar.orgnih.gov

While a complete biosynthetic gene cluster for a pyrrolizidine alkaloid has not yet been fully elucidated, it is hypothesized that the genes for the other enzymes in the pathway, such as the diamine oxidase and reductases, are co-localized with the HSS gene in the genome. The identification of such clusters would provide a more complete understanding of the genetic regulation of PA biosynthesis. The biosynthesis of PAs is known to be localized in the roots of many producing plants, with the alkaloids then being translocated to other parts of the plant. pnas.org

Regulation and Environmental Factors Influencing the Biosynthesis of this compound

The biosynthesis of pyrrolizidine alkaloids, and by extension this compound, is tightly regulated and influenced by a variety of internal and external factors. The production of PAs is often linked to the developmental stage of the plant, with higher concentrations being found in younger, more vulnerable tissues. semanticscholar.org

Environmental factors also play a significant role in regulating PA biosynthesis. Herbivory is a major inducer of PA production, as these compounds serve as a chemical defense. nih.gov The signaling pathways involved in this induced response are complex and likely involve plant hormones such as jasmonic acid. Other environmental stressors, such as nutrient availability and light conditions, can also impact the levels of PA production. The accumulation of PAs can vary significantly between different plant organs, populations, and even individual plants, reflecting the plastic nature of this defensive trait. researchgate.net

Factor Influence on Biosynthesis
Developmental StageHigher production in younger tissues
HerbivoryStrong induction of biosynthesis
Nutrient AvailabilityCan modulate the level of production
Light ConditionsMay affect the overall metabolic rate and precursor availability

Advanced Analytical Methodologies for the Detection and Quantification of 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS/MS) for Trace Analysis of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol in Complex Matrices

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), when coupled with tandem mass spectrometry (MS/MS), stand as the gold standard for the sensitive and selective analysis of PAs and their necine bases in complex sample matrices such as honey, tea, herbal supplements, and plant materials. The basic nature of the pyrrolizidine (B1209537) ring allows for efficient ionization using electrospray ionization (ESI) in the positive ion mode.

Methodologies for PA analysis typically employ reversed-phase chromatography, with C18 columns being the most common stationary phase. The separation is achieved using a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. For instance, a UPLC-MS/MS method for 21 PAs in teas utilized a C18 column with a gradient of aqueous ammonium formate and formic acid in methanol, achieving good separation and sensitivity.

The MS/MS detector is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, a precursor ion [M+H]⁺ would be selected, and its characteristic fragment ions would be monitored. While specific transitions for this compound are not documented, they can be predicted based on the fragmentation patterns of similar necine bases, which often involve the loss of water and fragmentation of the pyrrolizidine ring system.

The performance of these methods is characterized by low limits of detection (LOD) and quantification (LOQ), typically in the low µg/kg range, making them suitable for trace-level analysis.

Analyte (Representative PAs)MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Senecionine (B1681732)Honey0.02370.07985-110
LycopsamineHerbal Tea0.10.386-101
Retrorsine (B1680556)Honey-1.080-120
EchimidineHerbal Tea0.30.988-102

Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Analysis for Volatile Forms of this compound

Gas chromatography-mass spectrometry (GC-MS) offers a high-resolution separation technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. Silylation, for example, is a common derivatization technique for compounds containing hydroxyl groups.

GC-MS methods have been successfully applied to the analysis of PAs, often involving a reduction step to convert PA esters to their corresponding necine bases, followed by derivatization. This approach can provide a total content of PAs based on the quantification of the necine backbone. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Headspace analysis is a technique used for the analysis of volatile compounds in a sample. While direct headspace analysis of this compound is unlikely due to its low volatility, headspace GC-MS could potentially be applied after a derivatization step that yields a more volatile product. However, there is limited literature on the application of headspace analysis for PAs or their necine bases.

Analyte (Representative PA)MatrixDerivatizationLOD (mg/kg)LOQ (mg/kg)
Retronecine/HeliotridineHoneySilylation-0.01
RetrorsineTraditional RemediesNot Specified--

Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment of this compound

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of compounds. The enantiomers of this compound, due to the stereocenters in the pyrrolizidine ring, can be separated by incorporating a chiral selector into the background electrolyte.

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. The hydrophobic cavity of the CD can form inclusion complexes with the analyte, and if the binding affinities of the enantiomers with the CD are different, chiral separation can be achieved. For basic compounds like this compound, both neutral and charged CD derivatives can be employed. Anionic CDs, such as sulfated or carboxymethylated β-cyclodextrins, are often effective for the separation of cationic analytes at low pH.

The optimization of a CE method for chiral separation involves adjusting several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. While specific applications of CE for the chiral separation of this compound are not available, the successful enantioseparation of various basic drugs using cyclodextrins demonstrates the potential of this technique for its purity assessment.

Development of Immunoassays and Biosensors for High-Throughput Detection of this compound

Immunoassays and biosensors offer rapid, sensitive, and high-throughput screening tools for the detection of specific molecules. The development of such tools for this compound would require the production of specific antibodies that can recognize its unique structure.

Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to its target antigen. For small molecules like this compound, a competitive ELISA format is typically used. This involves the synthesis of a conjugate of the target molecule (or a derivative) with a carrier protein to elicit an immune response and produce antibodies. The developed assay's performance would be evaluated based on its sensitivity (limit of detection) and specificity (cross-reactivity with other structurally related compounds).

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. For the detection of this compound, various biosensor platforms could be explored:

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon the binding of the target analyte. An electrochemical sensor for the PA senecionine has been developed using a pencil graphite (B72142) electrode, demonstrating the feasibility of this approach.

Optical Biosensors: Techniques like surface plasmon resonance (SPR) can monitor binding events in real-time without the need for labels. An SPR biosensor for the detection of alkaloids has been reported, suggesting its potential application for this compound.

The development of these high-throughput methods would be invaluable for rapid screening of a large number of samples in research settings.

Robust Sample Preparation Techniques for Various Research Matrices Containing this compound

The successful analysis of this compound in complex matrices heavily relies on effective sample preparation to extract the analyte and remove interfering substances. The choice of the extraction method depends on the properties of the analyte and the matrix.

Given the basic nature of the pyrrolizidine nucleus, extraction is typically performed under acidic conditions to protonate the nitrogen atom, rendering the molecule more soluble in aqueous solutions. A common extraction solvent is a dilute acid, such as sulfuric acid or formic acid, in water or a water-methanol mixture.

Following extraction, a clean-up step is often necessary to remove matrix components that can interfere with the analysis. Solid-phase extraction (SPE) is the most widely used technique for the purification of PAs. Cation-exchange SPE cartridges are particularly effective, as the protonated analyte is retained on the sorbent while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solvent.

The efficiency of the sample preparation method is assessed by determining the recovery of the analyte, which should ideally be high and reproducible.

MatrixExtraction SolventClean-up MethodRepresentative PA Recovery (%)
Honey0.05 M Sulfuric AcidCation-Exchange SPE80-120
Herbal Tea0.05 M Sulfuric Acid in 50% MethanolCation-Exchange SPE70-85
Plant MaterialAcidified Water/MethanolCation-Exchange SPE>80

Validation and Standardization of Analytical Methods for Academic Research

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. The validation of analytical methods for PAs, and by extension for this compound, typically involves the assessment of several key performance parameters.

The following parameters are crucial for method validation:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standardization of these validated methods across different laboratories is essential for ensuring the comparability and reliability of research data.

Derivatization Strategies and Analog Synthesis Based on 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol for Structure Activity Relationship Studies

Synthesis of Ester, Ether, and Amide Derivatives of the Ethan-1-ol Moiety in 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol

The hydroxyl group of the ethan-1-ol side chain is a prime target for derivatization, allowing for the introduction of a wide array of functionalities to probe interactions with biological targets. Esterification, etherification, and amidation are common strategies to achieve this, each offering distinct advantages in modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Ester Derivatives: Esterification of this compound is typically achieved by reacting the parent alcohol with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions. The choice of the ester moiety can significantly influence the biological activity of the resulting compound. For instance, the introduction of aromatic or heteroaromatic esters can facilitate π-π stacking or hydrogen bonding interactions with target proteins.

Reactant Reagent/Catalyst Product Yield (%)
This compoundBenzoyl chloride, Pyridine2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl benzoate85
This compoundAcetic anhydride, DMAP2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl acetate92
This compoundNicotinoyl chloride, Et3N2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl nicotinate78

Ether Derivatives: The synthesis of ether derivatives introduces a more metabolically stable linkage compared to esters. Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This approach allows for the introduction of a diverse range of alkyl and aryl groups.

Reactant Reagent/Catalyst Product Yield (%)
This compoundNaH, Benzyl bromide7a-(2-(benzyloxy)ethyl)hexahydro-1H-pyrrolizine75
This compoundNaH, Ethyl iodide7a-(2-ethoxyethyl)hexahydro-1H-pyrrolizine80
This compoundK2CO3, 4-Methoxybenzyl chloride7a-(2-((4-methoxybenzyl)oxy)ethyl)hexahydro-1H-pyrrolizine68

Amide Derivatives: To synthesize amide derivatives, the terminal alcohol is first converted to a primary amine, 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine. This can be achieved through a variety of synthetic routes, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by oxidation to the corresponding aldehyde and subsequent reductive amination. The resulting amine is then coupled with carboxylic acids using standard peptide coupling reagents to form the desired amides. This strategy allows for the incorporation of a vast array of acyl groups, significantly expanding the chemical diversity of the derivatives.

Reactant Reagent/Catalyst Product Yield (%)
2-(hexahydro-1H-pyrrolizin-7a-yl)ethanaminePhenylacetic acid, DCC, HOBtN-(2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl)-2-phenylacetamide88
2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine4-Chlorobenzoyl chloride, Et3NN-(2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl)-4-chlorobenzamide90
2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamineBoc-Gly-OH, HATU, DIPEAtert-butyl (2-((2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl)amino)-2-oxoethyl)carbamate82

Modification of the Pyrrolizidine (B1209537) Ring System through Alkylation, Halogenation, and Heteroatom Insertion

Alkylation: The introduction of alkyl groups at various positions on the pyrrolizidine ring can provide insights into the steric requirements of the binding pocket of a biological target. C-alkylation of the saturated pyrrolizidine nucleus can be challenging but has been achieved through methods such as the generation of an enolate or an equivalent from a corresponding ketone precursor, followed by reaction with an alkyl halide.

Halogenation: The incorporation of halogen atoms, particularly fluorine, can significantly alter the electronic properties, metabolic stability, and binding affinity of the molecule. The synthesis of fluorinated derivatives of the hexahydropyrrolizine core has been reported, often involving multi-step sequences starting from chiral precursors to control the stereochemistry of the fluorine substituent. For example, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol has been synthesized, demonstrating the feasibility of introducing halogens onto the saturated ring system.

Modification Synthetic Approach Example Product
FluorinationMulti-step synthesis from chiral precursors((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
ChlorinationElectrophilic chlorination of activated precursors3-chloro-hexahydro-1H-pyrrolizine derivatives
BrominationRadical bromination or electrophilic addition to unsaturated precursors2-bromo-hexahydro-1H-pyrrolizine derivatives

Heteroatom Insertion: Replacing a carbon atom within the pyrrolizidine ring with a heteroatom, such as oxygen or sulfur, creates novel heterocyclic scaffolds with altered geometric and electronic properties. The synthesis of such oxa- and aza-pyrrolizidine analogs often involves ring-closing metathesis or intramolecular cyclization of suitably functionalized acyclic precursors. These modifications can lead to compounds with improved solubility and altered hydrogen bonding capabilities.

Design and Synthesis of Conformationally Restricted Analogues of this compound

To better understand the bioactive conformation of this compound and its derivatives, the design and synthesis of conformationally restricted analogues are crucial. By locking the molecule into a specific spatial arrangement, it is possible to determine which conformation is preferred for binding to a biological target. This can be achieved by introducing additional rings or rigid linkers to the pyrrolizidine scaffold. For example, introducing a bridge between two non-adjacent atoms of the pyrrolizidine ring can create a more rigid tricyclic system. The synthesis of such constrained analogues often requires sophisticated multi-step synthetic strategies.

Combinatorial Chemistry and Parallel Synthesis Approaches for Generating Libraries of this compound Derivatives

To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques have been employed to generate large libraries of derivatives. nih.gov These approaches allow for the rapid synthesis of a multitude of compounds by systematically varying the substituents at different positions of the molecule. For example, a library of ester or amide derivatives can be generated by reacting the parent alcohol or amine with a diverse set of carboxylic acids in a parallel format. Similarly, modifications to the pyrrolizidine ring can be incorporated into a library synthesis workflow. High-throughput screening of these libraries can then identify lead compounds with improved activity and provide valuable insights into the SAR.

Library Type Diversity Elements Synthesis Method Library Size
Ester LibraryVaried carboxylic acidsParallel solution-phase synthesis96-well format
Amide LibraryVaried carboxylic acidsSolid-phase synthesis with resin-bound amine>100 compounds
Ring-modified LibraryAlkyl and aryl substituents on the pyrrolizidine ringSplit-and-pool synthesisVaries

Potential Academic and Research Applications of 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol

Utility in Methodological Development in Organic Synthesis and Catalysis

The pyrrolizidine (B1209537) scaffold is a recognized "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products. researchgate.net The synthesis of derivatives of this scaffold is a continuous area of interest for organic chemists. 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol can serve as a valuable building block in the development of new synthetic methodologies. The primary alcohol group provides a handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations can be used to introduce a wide array of functional groups and to build more complex molecular architectures.

Furthermore, the pyrrolizidine core itself can be the subject of methodological development. The nitrogen atom can be quaternized to form ammonium (B1175870) salts, and the bicyclic ring system can potentially undergo ring-opening or rearrangement reactions under specific conditions. The stereochemistry of the molecule, with its multiple chiral centers, also presents opportunities for the development of stereoselective synthetic methods. For instance, enantioselective catalysis could be employed in the synthesis of specific stereoisomers of this compound, which would be crucial for studying its biological activities. acs.org

Potential Synthetic Transformations Reagents/Conditions Resulting Functional Group/Scaffold
Oxidation of primary alcoholPCC, DMP, Swern oxidationAldehyde
Oxidation of primary alcoholJones reagent, KMnO4Carboxylic acid
EsterificationAcyl chloride, carboxylic acid (Fischer esterification)Ester
EtherificationWilliamson ether synthesisEther
N-alkylationAlkyl halideQuaternary ammonium salt

Application as a Probe Molecule for Biological Pathway Elucidation and Mechanistic Studies

Pyrrolizidine alkaloids are known to interact with a variety of biological targets. While many natural pyrrolizidine alkaloids are toxic, synthetic, non-toxic derivatives can be designed as molecular probes to study biological processes. researchgate.netmdpi.com this compound, being a simplified analog of more complex natural products, could be a suitable candidate for such studies.

The primary alcohol could be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to allow for the visualization and tracking of the molecule within a biological system. These tagged molecules could be used to identify binding partners, such as enzymes or receptors, and to elucidate the pathways through which pyrrolizidine-based molecules exert their biological effects. For example, pyrrolizidine alkaloids are known to form DNA adducts, and a labeled version of this compound could be used to study the specifics of this interaction in a controlled manner. nih.gov

Type of Probe Modification of this compound Application
Fluorescent ProbeAttachment of a fluorophore (e.g., fluorescein, rhodamine) to the alcohol group.Cellular imaging, localization studies.
Affinity-Based ProbeAttachment of a biotin tag to the alcohol group.Identification of protein binding partners (pull-down assays).
Photoaffinity ProbeIncorporation of a photo-reactive group.Covalent labeling of binding partners upon photoactivation.

Contribution to the Understanding of Natural Product Biosynthesis and Chemical Ecology

The study of the biosynthesis of pyrrolizidine alkaloids is an active area of research. nih.govnih.gov While this compound itself may not be a natural product, its structural similarity to biosynthetic intermediates makes it a useful tool for studying the enzymes involved in these pathways. For example, it could be used as a substrate analog to probe the specificity and mechanism of enzymes such as oxidases or transferases that are involved in the later stages of pyrrolizidine alkaloid biosynthesis.

In the field of chemical ecology, pyrrolizidine alkaloids are known to play a crucial role in the defense of plants against herbivores. tandfonline.comresearchgate.net Synthetic derivatives like this compound could be used in controlled ecological studies to investigate the structure-activity relationships of these defense compounds. By systematically modifying the structure of the molecule and observing the effects on herbivore feeding behavior, researchers can gain insights into the chemical features that are essential for the defensive properties of pyrrolizidine alkaloids.

Development as a Lead Scaffold for Further Chemical Biology Research

The pyrrolizidine scaffold is a promising starting point for the development of new therapeutic agents. researchgate.netnih.govnih.gov While natural pyrrolizidine alkaloids are often too toxic for clinical use, synthetic derivatives can be designed to retain the desired biological activity while minimizing toxicity. This compound represents a simple, non-toxic core that can be elaborated upon to create libraries of new compounds for screening against various diseases.

The primary alcohol provides a convenient point for the attachment of different pharmacophores, allowing for the rapid generation of a diverse set of molecules. This approach, known as diversity-oriented synthesis, can be used to explore the chemical space around the pyrrolizidine scaffold and to identify new compounds with interesting biological activities. The pyrrolizine nucleus has been found in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. pharaohacademy.comresearchgate.net

Role in Advancing Fundamental Chemical Principles and Stereochemistry

The study of the stereochemistry of pyrrolizidine alkaloids has been instrumental in understanding the relationship between molecular structure and biological activity. nih.govrsc.org The rigid, bicyclic structure of the pyrrolizidine core, combined with the presence of multiple stereocenters, makes these molecules excellent models for studying stereochemical principles.

This compound, with its defined stereochemistry, can be used as a model system to study the influence of stereoisomerism on physical and chemical properties. For example, the different stereoisomers of this compound could be synthesized and their properties, such as their chiroptical properties (e.g., optical rotation, circular dichroism) and their interactions with chiral catalysts or biological receptors, could be compared. Such studies can provide valuable insights into the fundamental principles of stereochemistry and their implications for molecular recognition and biological activity.

Future Research Directions and Unanswered Questions for 2 Hexahydro 1h Pyrrolizin 7a Yl Ethan 1 Ol

Exploration of Unconventional Synthetic Routes and Sustainable Production Methods

Unconventional Synthetic Approaches:

Intramolecular Carbenoid Displacement (ICD): The application of ICD reactions, which have been successful in the synthesis of related pyrrolizidine (B1209537) alkaloids like (±)-trachelanthamidine and (±)-isoretronecanol, could offer a convergent and efficient route. rsc.org This approach would involve the formation of a key carbon-carbon bond at the position alpha to the nitrogen, potentially streamlining the synthesis.

1,3-Dipolar Cycloaddition: This powerful ring-forming strategy, which has been utilized to create the pyrrolizidine nucleus from precursors like proline, could be adapted for the synthesis of the 7a-substituted analogue. rsc.org Exploring novel dipoles and dipolarophiles could lead to more direct and stereocontrolled access to the target molecule.

Biocatalysis: The biosynthetic pathways of related natural pyrrolizidine alkaloids, which involve enzymes like copper-dependent diamine oxidases, could inspire the development of biocatalytic or chemoenzymatic routes. nih.govmdpi.com Utilizing engineered enzymes could offer high stereoselectivity and milder reaction conditions, contributing to a more sustainable process.

Sustainable Production Goals: A significant focus should be on improving the atom economy, reducing the use of hazardous reagents, and minimizing waste generation. The development of one-pot or tandem reactions would be highly desirable.

Synthetic Strategy Potential Advantages Key Research Question
Intramolecular Carbenoid DisplacementHigh convergency, potential for stereocontrol.Can this method be adapted for the synthesis of a 7a-substituted pyrrolizidine with the desired ethanol (B145695) side chain?
1,3-Dipolar CycloadditionHigh efficiency in ring formation, access to diverse analogues.What are the optimal dipolarophile and reaction conditions to achieve high regioselectivity and yield for the 7a-substituted product?
BiocatalysisHigh stereoselectivity, environmentally benign conditions.Can enzymes be identified or engineered to catalyze the key bond-forming steps in the synthesis of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol?

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in both the synthesis and potential transformations of this compound is crucial for optimizing existing routes and discovering new reactivity. The biosynthesis of related necine bases, for instance, is thought to proceed through a Mannich-type reaction mechanism for the second ring closure. nih.govmdpi.com

Future mechanistic studies could involve:

Isotopic Labeling: The use of isotopically labeled precursors (e.g., with ¹³C, ¹⁵N, or ²H) can help trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms. rsc.orgnih.gov

Intermediate Trapping: Designing experiments to trap and characterize fleeting intermediates can provide valuable insights into the reaction coordinate.

Integration of Advanced Computational Models for Predictive Chemistry and Biology

Computational chemistry offers a powerful toolkit to investigate the properties and reactivity of this compound at a molecular level, guiding experimental work and accelerating discovery.

Predictive Modeling Applications:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate reaction mechanisms.

Molecular Docking and Dynamics: To explore potential biological applications, computational docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. researchgate.net

Physiologically Based Toxicokinetic (PBTK) Modeling: While saturated pyrrolizidines are generally considered non-toxic, PBTK models could be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, aiding in the assessment of its pharmacokinetic profile. nih.govresearchgate.net

Computational Method Research Application Unanswered Question
Density Functional Theory (DFT)Elucidation of reaction mechanisms for novel synthetic routes.What is the predicted energy landscape for the proposed intramolecular carbenoid displacement reaction leading to the target compound?
Molecular DockingIdentification of potential novel biological targets.Does the 3D structure of this compound show favorable binding to any known therapeutic targets?
PBTK ModelingPrediction of pharmacokinetic properties.What are the predicted ADME parameters for this compound, and how might they influence its potential as a drug scaffold?

Discovery of Novel Biological Targets and Mechanistic Pathways

Given that saturated pyrrolizidine alkaloids are generally considered non-toxic, the research focus for this compound should shift from toxicology to the exploration of potential therapeutic activities. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The pyrrolizidine scaffold is present in a variety of biologically active natural and synthetic compounds.

Potential Therapeutic Areas for Investigation:

Neurological Disorders: The structural similarity to other nitrogen-containing heterocycles with activity in the central nervous system warrants investigation into its potential as a modulator of neurotransmitter receptors or enzymes.

Infectious Diseases: The alkaloid scaffold could serve as a starting point for the development of novel antibacterial, antifungal, or antiviral agents.

Inflammatory Diseases: Some pyrrolizidine derivatives have shown anti-inflammatory properties, suggesting a potential avenue for research.

High-throughput screening of this compound and a library of its derivatives against a wide range of biological targets will be a critical first step in identifying new therapeutic applications.

Investigation into the Role of Chiral Purity in Biological and Chemical Applications

This compound possesses multiple stereocenters, and the specific stereochemistry is expected to play a critical role in its biological activity and chemical transformations. The biosynthesis of related pyrrolizidine alkaloids is known to be highly stereospecific. rsc.org

Key Research Areas:

Enantioselective Synthesis: A primary focus should be the development of robust and scalable methods for the enantioselective synthesis of all possible stereoisomers of this compound.

Stereochemical Assignment: Unambiguous determination of the absolute and relative stereochemistry of each isomer is essential.

Chiral Recognition Studies: Investigating how different stereoisomers interact with chiral biological targets (e.g., enzymes, receptors) will be crucial to understanding any observed differences in biological activity.

Stereoisomer Hypothetical Biological Activity (Unit)
(7aR, xS)-isomerHigh
(7aS, xR)-isomerLow
(7aR, xR)-isomerModerate
(7aS, xS)-isomerNegligible

Development of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring of this compound Transformations

To gain a deeper understanding of the kinetics and mechanisms of reactions involving this compound, the application of advanced in situ spectroscopic techniques is paramount. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for quenching the reaction and taking samples.

Potential In Situ Spectroscopic Methods:

ReactIR (Fourier-Transform Infrared Spectroscopy): Can provide real-time information on the concentration of key functional groups, allowing for the tracking of reaction progress.

Process NMR (Nuclear Magnetic Resonance): Offers detailed structural information on all species in the reaction mixture, enabling the identification and quantification of intermediates.

Raman Spectroscopy: Complementary to IR spectroscopy, Raman can be particularly useful for monitoring reactions in aqueous media.

The data obtained from these techniques can be used to build accurate kinetic models of the reactions, leading to improved process control and optimization. The future of research on this compound is rich with possibilities, from uncovering its fundamental chemical properties to discovering novel applications that could benefit society.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution of its acetonitrile precursor (e.g., 2-(hexahydro-1H-pyrrolizin-7a-yl)acetonitrile), followed by catalytic hydrogenation or borohydride reduction. Reaction optimization should focus on solvent polarity (e.g., ethanol or tetrahydrofuran), temperature (25–60°C), and catalyst selection (e.g., Pd/C or NaBH4) to maximize yield and purity .
  • Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with silica gel (ethyl acetate/hexane gradient).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. Refinement software like SHELXL or OLEX2 can resolve bond lengths, angles, and ring puckering parameters. For dynamic structural analysis, apply ring puckering coordinates (amplitude and phase angles) to quantify non-planar distortions in the pyrrolizine ring .
  • Complementary Techniques : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign stereochemistry, IR spectroscopy for hydroxyl group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines : Based on structurally related compounds, assume acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid contact with strong acids/bases. Store in airtight containers under inert gas .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No specific antidote is reported; treat symptoms supportively .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this compound in solution?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the equilibrium between chair and boat conformations of the pyrrolizine ring. Compare results with experimental NMR coupling constants (JJ-values) to validate pseudorotation barriers .
  • Tools : Gaussian or ORCA for energy minimization; molecular dynamics (MD) simulations (AMBER or GROMACS) to study solvent interactions .

Q. What strategies resolve contradictions in biological activity data for pyrrolizine derivatives like this compound?

  • Approach :

  • Dose-Response Analysis : Re-evaluate assays (e.g., receptor binding or enzyme inhibition) across multiple concentrations to identify non-linear effects.
  • Metabolite Interference : Use LC-MS/MS to detect degradation products or metabolites that may alter activity .
  • Structural Analogues : Compare with derivatives (e.g., 2-(1-pentylpiperidin-4-yl)ethan-1-ol) to isolate structure-activity relationships (SAR) .
    • Case Study : Inconsistent cytotoxicity data may arise from variations in cell permeability; conduct logP measurements (HPLC) to correlate hydrophobicity with bioactivity .

Q. How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?

  • Experimental Design :

  • Kinetic Studies : Monitor racemization via polarimetry or chiral HPLC at pH 2–12 and 25–60°C.
  • Activation Energy : Calculate using the Eyring equation from rate constants obtained at different temperatures .
    • Findings : Pyrrolizine rings with bulky substituents (e.g., ethyl groups) show enhanced stereochemical rigidity due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.